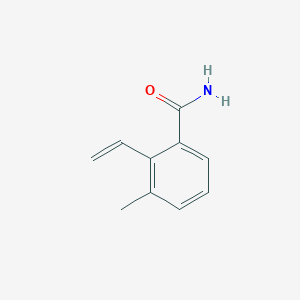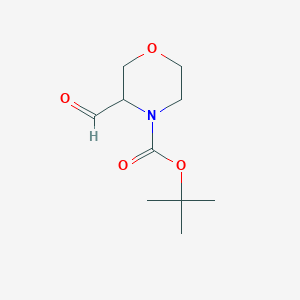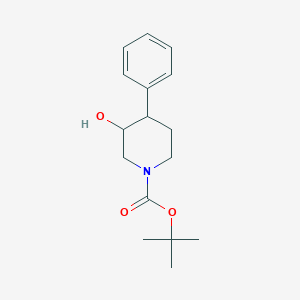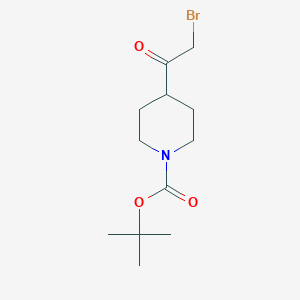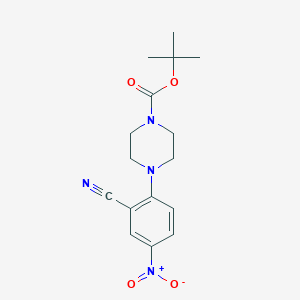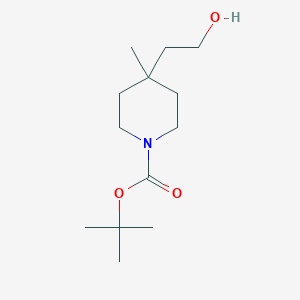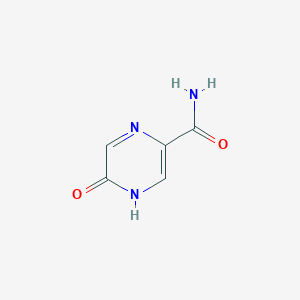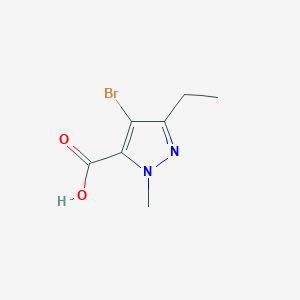
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 of the ring. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. Although the specific compound is not directly synthesized or analyzed in the provided papers, related pyrazole compounds and their synthesis methods, structural characterizations, and potential applications are discussed.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclization reactions and the use of catalysts. For instance, indium bromide was used as a catalyst in the ultrasound-assisted, regio-selective synthesis of ethyl-5-(trifluoromethyl)-1-(3-substituted-isoquinolin-1-yl)-1H-pyrazole-4-carboxylates, highlighting the importance of catalysts in the synthesis of pyrazole compounds . Similarly, the synthesis of various pyrazole derivatives, such as ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, involves multiple steps including esterification, bromination, dehydrogenation, and hydrolysis . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized by 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . These techniques are crucial for determining the molecular geometry, confirming the regiochemistry of the synthesized compounds, and understanding the electronic properties through HOMO-LUMO analysis.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclization, bromination, and esterification, as demonstrated in the synthesis of related compounds . The reactivity of these compounds is influenced by the substituents on the pyrazole ring, which can affect the electron density and steric hindrance, thereby influencing the course of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the crystal packing of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid is stabilized by hydrogen bonds, which can affect the compound's solubility and melting point . Additionally, the small energy gap between the frontier molecular orbitals of this compound suggests potential nonlinear optical activity, which is an important physical property for materials science applications .
Scientific Research Applications
Structural and Spectral Investigations
Research has focused on structural, spectral, and theoretical investigations of pyrazole derivatives, providing insights into their chemical properties and applications in materials science. For instance, combined experimental and theoretical studies on biologically important pyrazole derivatives reveal their structural configurations and electronic properties, which are crucial for designing materials with specific functionalities (Viveka et al., 2016).
Synthesis and Chemical Reactivity
Pyrazole derivatives are pivotal intermediates in the synthesis of complex organic compounds. They serve as precursors in various chemical reactions, including Pd-catalyzed cross-coupling reactions, to synthesize condensed pyrazoles with potential applications in pharmaceuticals and agrochemicals (Arbačiauskienė et al., 2011). Moreover, the synthesis of 3-bromo pyrazole derivatives highlights their role as important intermediates in creating new insecticides (Niu Wen-bo, 2011).
Coordination Chemistry and Metal Organic Frameworks (MOFs)
The semi-rigid bis(pyrazole) ligands derived from pyrazole carboxylic acids have been used to construct coordination polymers and MOFs. These structures exhibit diverse architectures and functionalities, including chirality and luminescence, which are of interest for applications in catalysis, molecular recognition, and optoelectronic materials (Cheng et al., 2017).
Electrosynthesis
Electrosynthesis techniques have been applied to pyrazole derivatives, showcasing their utility in the efficient and environmentally friendly synthesis of brominated pyrazoles. These derivatives are valuable in various chemical syntheses, demonstrating the versatility of pyrazole compounds in organic chemistry (Lyalin et al., 2010).
Future Directions
The future directions for research and development of “4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid” and other pyrazole derivatives could involve exploring their potential applications in various fields, such as medicinal chemistry, drug discovery, and agrochemistry . Further studies could also focus on developing new synthesis methods and investigating their mechanisms of action.
properties
IUPAC Name |
4-bromo-5-ethyl-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPRWNRZQORQRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Br)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564101 |
Source


|
| Record name | 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
128537-48-4 |
Source


|
| Record name | 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


